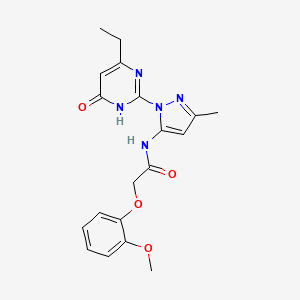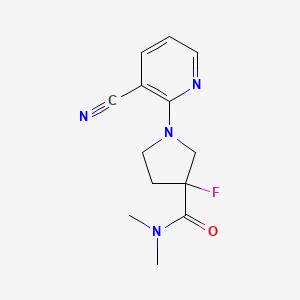
1-(3-cyanopyridin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The use of nanocatalysts, such as magnesium oxide nanoparticles, has also been reported in the synthesis of bioactive compounds .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
The chemical reactivity of similar compounds often involves the carbonyl and the cyano functions of these compounds, which are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques and Computational Studies : A study by Jayarajan et al. (2019) discussed the synthesis of similar compounds through a three-component reaction. They emphasized computational methods and the non-linear optical (NLO) properties of these compounds, indicating their potential in material science and photonics.
Spectroscopic Characterization and Crystal Structure : Anuradha et al. (2014) focused on the synthesis of a related compound, detailing its spectroscopic characterization and crystal structure. This study Anuradha et al. (2014) provides insights into the molecular structure which is crucial for understanding the material's properties.
Improvements in Synthesis : Research by Song (2007) aimed at optimizing the synthesis process of a related compound, highlighting the importance of process efficiency in chemical manufacturing Song (2007).
Biological Applications
Antimicrobial and Antitubercular Activities : Bodige et al. (2020) synthesized derivatives of a similar compound and tested them for antitubercular and antibacterial activities. Their research Bodige et al. (2020) reveals the potential of these compounds in treating infectious diseases.
Insecticidal Bioefficacy : El-Dean et al. (2019) explored the insecticidal properties of pyridine derivatives, which includes compounds similar to the one . Their study El-Dean et al. (2019) underscores the potential use of these compounds in agricultural applications.
Material Science and Photonic Applications
NLO Properties and Molecular Docking Analyses : The study by Jayarajan et al. (2019) also investigated the non-linear optical properties and performed molecular docking analyses, suggesting applications in material science and drug discovery Jayarajan et al. (2019).
Catalytic Activity in Chemical Reactions : Kopylovich et al. (2009) examined the use of similar compounds in catalyzing Suzuki-Miyaura and Heck reactions. This indicates its utility in facilitating important chemical transformations Kopylovich et al. (2009).
properties
IUPAC Name |
1-(3-cyanopyridin-2-yl)-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-17(2)12(19)13(14)5-7-18(9-13)11-10(8-15)4-3-6-16-11/h3-4,6H,5,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVKTSAQMKWPRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCN(C1)C2=C(C=CC=N2)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)
![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)
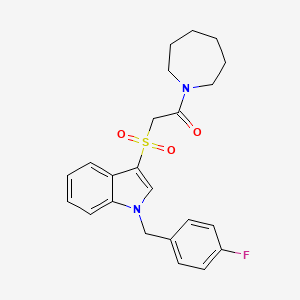
![3-isobutyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357899.png)
![1-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2357900.png)
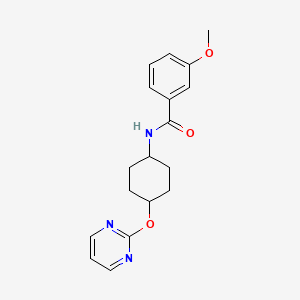
![N-isobutyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2357906.png)
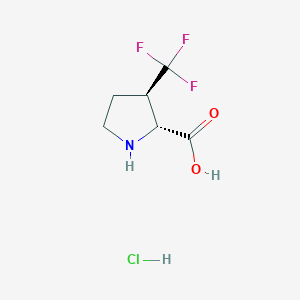
![N-benzyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2357909.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2357910.png)
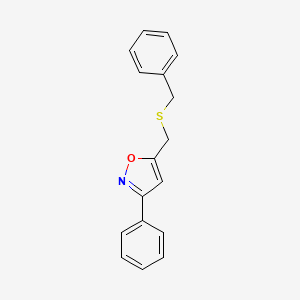
![(2E,3E)-1-{[1,1'-biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one](/img/structure/B2357912.png)

